3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group and a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde typically involves multistep organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), alkyl halides.
Major Products:
Oxidation: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular metabolism .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Shares the same core structure but lacks the methyl and carbaldehyde groups.
Indole-3-carbaldehyde: Similar in having a carbaldehyde group but differs in the core structure.
3-Formylindole: Another indole derivative with a formyl group but without the tetrahydrocyclopenta structure.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is unique due to its specific combination of functional groups and its tetrahydrocyclopenta[b]indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-10-4-2-3-9(7-15)13(10)14-12(8)11/h2-4,7-8,14H,5-6H2,1H3 |
InChI Key |
UILUEFWCUVDELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1NC3=C(C=CC=C23)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.